

A Comparative Analysis of Benzaldehyde and Its p-Phenethyl Derivative

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Compound of Interest

Compound Name: Benzaldehyde, p-phenethyl-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of benzaldehyde and its p-phenethyl derivative, focusing on their physicochemical properties, spectroscopic signatures, chemical reactivity, and biological activities. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for potential applications in drug development and other scientific endeavors.

Physicochemical and Spectroscopic Properties

The introduction of a p-phenethyl group to the benzaldehyde scaffold results in significant changes to its physical and spectroscopic properties. The increased molecular weight and size of the p-phenethyl derivative lead to a higher boiling point and a change from a liquid to a solid state at room temperature.

Table 1: Comparison of Physicochemical Properties

Property	Benzaldehyde	p-Phenethyl Benzaldehyde
Molecular Formula	C ₇ H ₆ O[1]	C ₁₅ H ₁₄ O
Molecular Weight	106.12 g/mol [1]	210.27 g/mol
Appearance	Colorless to yellowish liquid[2]	White solid
Odor	Bitter almond-like[2][3]	Aromatic
Boiling Point	179 °C[1][4]	> 320 °C (estimated)
Melting Point	-57.12 °C to -26 °C[1][3]	~58 °C (similar to p-phenylbenzaldehyde)[4]
Density	1.044 g/mL[3]	~1.1 g/mL (estimated)
Solubility	Sparingly soluble in water; soluble in ethanol, ether[4]	Insoluble in water; soluble in organic solvents

Table 2: Comparison of Spectroscopic Data

Spectroscopic Data	Benzaldehyde	p-Phenethyl Benzaldehyde (Predicted/Typical)
IR (cm ⁻¹)	~1700 (C=O stretch), 2880-2650 (aldehyde C-H stretch), 3080-3000 (aromatic C-H stretch)[5]	~1700 (C=O stretch), 2850-2950 (aliphatic C-H stretch), 2880-2650 (aldehyde C-H stretch), 3100-3000 (aromatic C-H stretch)
¹ H NMR (δ, ppm)	~10.0 (s, 1H, -CHO), 7.5-7.9 (m, 5H, Ar-H)[5]	~9.9 (s, 1H, -CHO), 7.2-7.8 (m, 9H, Ar-H), ~2.9 (t, 2H, -CH ₂ -), ~2.9 (t, 2H, -CH ₂ -)
¹³ C NMR (δ, ppm)	~192 (CHO), ~136 (C-1), ~134 (C-4), ~129 (C-2,6), ~129 (C-3,5)	~192 (CHO), ~140-150 (quaternary Ar-C), ~120-135 (Ar-CH), ~35-40 (aliphatic -CH ₂ -)

Synthesis and Reactivity

Synthesis Protocols

Synthesis of p-Phenethyl Benzaldehyde via Friedel-Crafts Acylation and Wolff-Kishner Reduction:

A common route to synthesize p-phenethyl benzaldehyde involves a two-step process starting with phenylethane (ethylbenzene) and benzene.

- **Friedel-Crafts Acylation:** Phenylethane is acylated with 4-formylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) to form 4-(2-phenylethyl)acetophenone. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
- **Wolff-Kishner Reduction:** The resulting ketone is then reduced to the corresponding alkane using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. This step converts the acetyl group to an ethyl group, yielding p-phenethyl benzaldehyde.

Comparative Reactivity

The reactivity of the aldehyde functional group is influenced by the electronic properties of the substituents on the aromatic ring.

- **Benzaldehyde:** The carbonyl carbon in benzaldehyde is electrophilic and susceptible to nucleophilic attack. The benzene ring can stabilize the partial positive charge on the carbonyl carbon through resonance, making it less reactive than aliphatic aldehydes.^{[6][7][8][9]}
- **p-Phenethyl Benzaldehyde:** The p-phenethyl group is a weak electron-donating group. This electron-donating nature slightly increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity compared to unsubstituted benzaldehyde. As a result, p-phenethyl benzaldehyde is expected to be slightly less reactive towards nucleophiles.

Biological Activity and Signaling Pathways

Benzaldehyde and its derivatives have been reported to exhibit a range of biological activities.

Table 3: Comparison of Biological Activities

Biological Activity	Benzaldehyde	p-Phenethyl Benzaldehyde (Inferred)
Antimicrobial	Exhibits activity against various bacteria and fungi.[10][11][12][13]	Likely to possess antimicrobial properties, potentially with altered potency and spectrum.
Antioxidant	Shows antioxidant properties by scavenging free radicals.[11][12]	The phenethyl group may influence the antioxidant capacity.
Anticancer	Has been shown to inhibit the growth of cancer cells by suppressing multiple signaling pathways.[14][15][16]	Potential for anticancer activity, though specific effects are uncharacterized.

Signaling Pathways Affected by Benzaldehyde

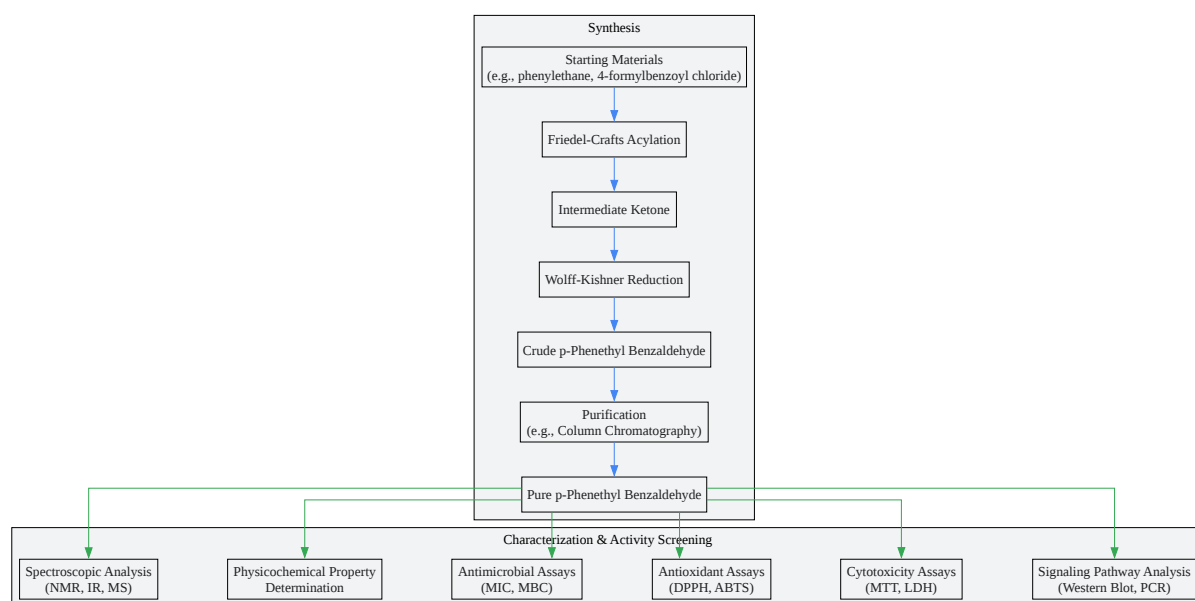
Research has shown that benzaldehyde can exert its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer cells.[14][15][16] These include:

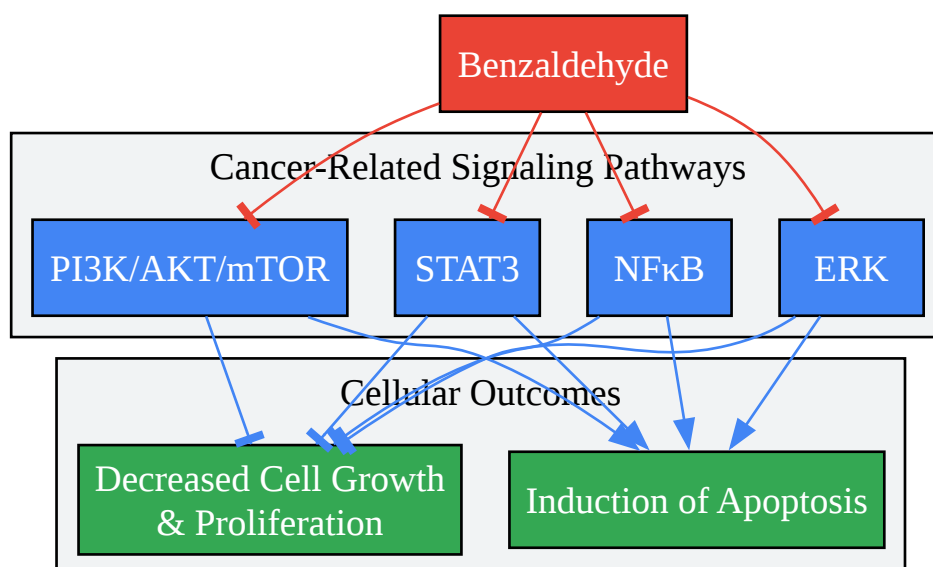
- **PI3K/AKT/mTOR Pathway:** This is a crucial pathway for cell growth, proliferation, and survival. Benzaldehyde has been found to inhibit this pathway.[14][15][16]
- **STAT3, NFκB, and ERK Pathways:** These are important pathways involved in inflammation, cell survival, and proliferation. Benzaldehyde has been reported to suppress these signaling cascades.[14][15][16]
- **Sonic Hedgehog (Shh) Signaling Pathway:** Benzaldehyde has been shown to activate the Shh pathway, which can stimulate autophagy.[17]

The p-phenethyl derivative, due to its structural similarity, may interact with these or other pathways, but further investigation is required to determine its specific molecular targets and mechanisms of action.

Experimental Workflows and Signaling Pathway Diagrams

General Experimental Workflow for Synthesis and Evaluation





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